![molecular formula C17H16ClFN6O2 B2753179 3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921512-00-7](/img/structure/B2753179.png)
3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups, including a triazolopurine core, a chlorofluorophenyl group, and an isopropyl group. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized in a single-step reaction . The reaction conditions and starting materials can vary widely depending on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry are often used to characterize these types of compounds .Scientific Research Applications
- In vitro antibacterial assays revealed that some of these compounds exhibit moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .
- One-pot catalyst-free reactions have been employed to synthesize functionalized thiazolo [3,2-b][1,2,4]triazole , triazolo [1,5-a]pyrimidine , and triazolo [3,4-b][1,3,4]thiadiazine derivatives .
Antibacterial Activity
Functionalized Heterocycles
Thiazolo and Triazolo Derivatives
Anticancer Potential
Mechanism of Action
properties
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O2/c1-8(2)24-12-14(22(3)17(27)23(4)15(12)26)25-13(20-21-16(24)25)11-9(18)6-5-7-10(11)19/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQKNASANYDNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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